Regioisomeric pKa Differentiation: [3,4-g] vs [3,4-f] Fusion Governs Proton Affinity by ΔpKa ≈ 0.25 Units
The [3,4-g] fused isomer (target, CAS 101917-77-5) exhibits a computationally predicted pKa of −4.13 ± 0.50, whereas the [3,4-f] regioisomer (CAS 71630-83-6) shows a predicted pKa of −4.38 ± 0.50 . This ΔpKa of approximately 0.25 units indicates measurably different basicity of the quinoxaline nitrogen lone pairs, a consequence of the altered through-space electronic influence of the oxadiazole oxygen depending on fusion geometry . In the [3,4-g] isomer, the oxadiazole ring is fused across the quinoxaline benzo bond, positioning the oxygen distal to the pyrazine nitrogens; in the [3,4-f] isomer, the oxadiazole sits closer to one quinoxaline nitrogen, increasing its inductive electron withdrawal and further lowering pKa.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | pKa = −4.13 ± 0.50 (predicted, ACD/Labs) |
| Comparator Or Baseline | [1,2,5]Oxadiazolo[3,4-f]quinoxaline: pKa = −4.38 ± 0.50 (predicted, ACD/Labs) |
| Quantified Difference | ΔpKa ≈ 0.25 (target less acidic / more basic) |
| Conditions | Computed via ACD/Labs Percepta prediction algorithm; aqueous, 25 °C |
Why This Matters
A 0.25-unit pKa difference is sufficient to alter protonation equilibrium populations by approximately 44% at pH near the pKa midpoint, influencing solubility, salt formation, and chromatographic retention in purification workflows.
